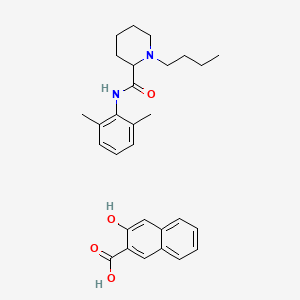
Bupivacaine 3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bupivacaine 3-hydroxy-2-naphthoate is a derivative of bupivacaine, a widely used local anesthetic. This compound is known for its unique dissolution behavior in phosphate buffers, which has been studied extensively . Bupivacaine itself is an amide-type local anesthetic that provides local anesthesia through the blockade of nerve impulse generation and conduction .
準備方法
The preparation of bupivacaine 3-hydroxy-2-naphthoate involves the reaction of bupivacaine with 3-hydroxy-2-naphthoic acid. The synthetic route typically includes the formation of an ester bond between the bupivacaine molecule and the 3-hydroxy-2-naphthoic acid under specific reaction conditions. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
化学反応の分析
Bupivacaine 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Bupivacaine 3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used to study the dissolution behavior of compounds in different buffer systems.
Biology: It is used to investigate the effects of local anesthetics on biological systems.
Medicine: It is used in the development of new anesthetic formulations and delivery systems.
Industry: It is used in the production of pharmaceutical products and in the study of drug delivery mechanisms
作用機序
The mechanism of action of bupivacaine 3-hydroxy-2-naphthoate involves the blockade of nerve impulse generation and conduction. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in the inhibition of depolarization and subsequent blockade of conduction . The molecular targets include voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons .
類似化合物との比較
Bupivacaine 3-hydroxy-2-naphthoate can be compared with other local anesthetics such as:
Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Ropivacaine: A local anesthetic with a similar structure but a longer duration of action and lower cardiotoxicity.
Mepivacaine: A local anesthetic with a faster onset of action but shorter duration compared to bupivacaine.
特性
CAS番号 |
66558-79-0 |
|---|---|
分子式 |
C29H36N2O4 |
分子量 |
476.6 g/mol |
IUPAC名 |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O.C11H8O3/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1-6,12H,(H,13,14) |
InChIキー |
GPBFSNHGCGQMGA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
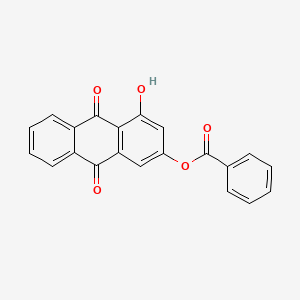
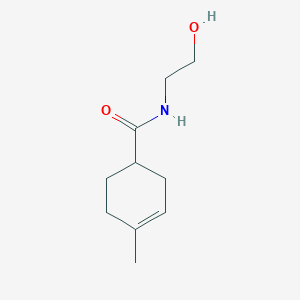

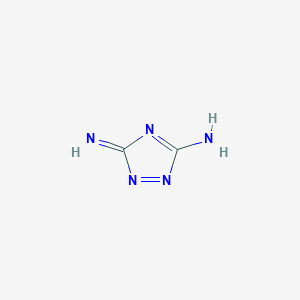
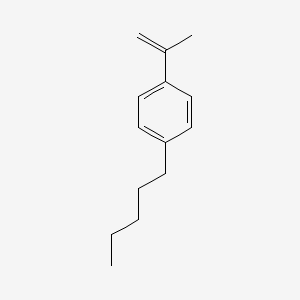
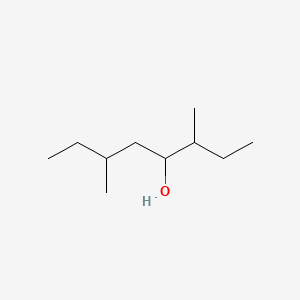
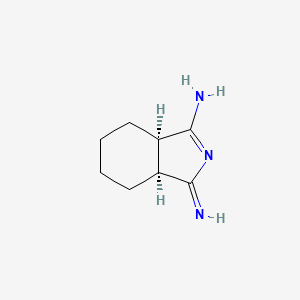


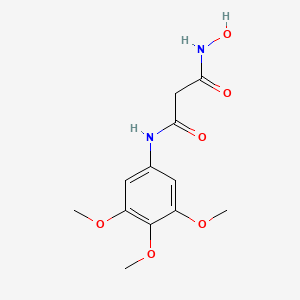
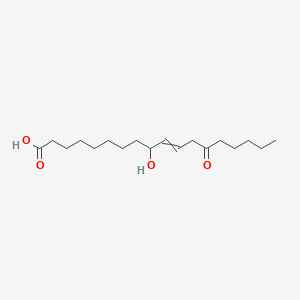
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
